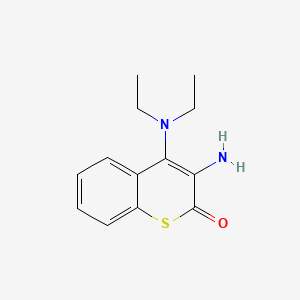

1-Thiocoumarin, 3-amino-4-diethylamino-

Description

Contextualization within the Thiocoumarin Chemical Class

1-Thiocoumarin, 3-amino-4-diethylamino- belongs to the thiocoumarin class of compounds. Thiocoumarins are sulfur-containing analogues of coumarins, a well-known group of natural and synthetic compounds. encyclopedia.pubmdpi.com In the thiocoumarin scaffold, one or both of the oxygen atoms in the coumarin (B35378) lactone ring are replaced by a sulfur atom. This substitution significantly influences the molecule's electronic distribution and, consequently, its chemical and biological properties.

The core structure of a thiocoumarin is a benzothiopyran-2-one ring system. The nomenclature "1-Thiocoumarin" indicates that the sulfur atom replaces the oxygen at the 1-position of the coumarin ring. Further substitution on this core structure gives rise to a diverse array of derivatives with a wide spectrum of potential applications.

Structural Features of 1-Thiocoumarin, 3-amino-4-diethylamino-

The defining structural characteristics of 1-Thiocoumarin, 3-amino-4-diethylamino- are the specific substituents attached to the thiocoumarin nucleus. At the 3-position, there is an amino group (-NH2), and at the 4-position, a diethylamino group (-N(CH2CH3)2) is present.

These functional groups are crucial in determining the compound's reactivity, polarity, and potential for intermolecular interactions. The amino group at the 3-position can act as a hydrogen bond donor and a nucleophile. The diethylamino group at the 4-position, with its lone pair of electrons on the nitrogen atom, can also participate in hydrogen bonding and influence the electron density of the aromatic system.

Historical and Contemporary Significance of Substituted Thiocoumarins in Chemical Research

The broader class of substituted thiocoumarins has attracted considerable interest in chemical research for several decades. Historically, these compounds have been investigated for a range of biological activities.

In more recent times, the focus of thiocoumarin research has expanded significantly. Scientists are exploring their potential in various cutting-edge applications. For instance, certain substituted thiocoumarins have been investigated as:

Anticonvulsant Agents: A 2019 study explored the anticonvulsant activity of a new series of synthetic 4-amino-3-nitrothiocoumarins. encyclopedia.pubresearchgate.net

Antimicrobial and Antioxidant Agents: The introduction of functional groups like pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) onto the thiocoumarin scaffold has been reported to yield compounds with antimicrobial and antioxidant properties. encyclopedia.pub

Fluorescent Probes: The unique photophysical properties of some thiocoumarin derivatives make them promising candidates for use as fluorescent probes and sensors. uni.lu

The ongoing research into substituted thiocoumarins underscores their importance as versatile scaffolds for the development of new functional molecules with potential applications in medicine and materials science. While specific research on 1-Thiocoumarin, 3-amino-4-diethylamino- remains limited, the established significance of its chemical class provides a strong rationale for its further investigation.

Structure

3D Structure

Properties

CAS No. |

59647-36-8 |

|---|---|

Molecular Formula |

C13H16N2OS |

Molecular Weight |

248.35 g/mol |

IUPAC Name |

3-amino-4-(diethylamino)thiochromen-2-one |

InChI |

InChI=1S/C13H16N2OS/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

IELZNSLIOHAMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Thiocoumarin, 3 Amino 4 Diethylamino Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed map of the atomic connectivity and spatial relationships within the 1-thiocoumarin scaffold can be constructed.

The ¹H NMR spectrum of a 3-amino-4-diethylamino-1-thiocoumarin derivative provides critical information about the number, environment, and connectivity of protons. The aromatic protons on the thiocoumarin ring typically appear as a complex set of signals in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. The protons of the diethylamino group at the C4 position would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The amino group protons at C3 might appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbon (C=S) of the thiocoumarin ring is expected to resonate at a significantly downfield chemical shift. The carbons of the aromatic ring will appear in the typical aromatic region (δ 110-160 ppm), while the carbons of the diethylamino substituent will be found in the upfield aliphatic region. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiocoumarin Core Note: This table is a representative example based on known coumarin (B35378) and thiocoumarin derivatives. Actual chemical shifts for 1-Thiocoumarin, 3-amino-4-diethylamino- may vary.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~180-190 (C=S) |

| C3 | - | ~100-110 |

| C4 | - | ~150-160 |

| C4a | - | ~120-130 |

| C5 | ~7.5-7.8 (d) | ~125-130 |

| C6 | ~7.2-7.4 (t) | ~120-125 |

| C7 | ~7.2-7.4 (t) | ~128-132 |

| C8 | ~7.8-8.0 (d) | ~115-120 |

| C8a | - | ~150-155 |

| N(CH₂CH₃)₂ | ~3.4 (q) | ~45 |

| N(CH₂CH₃)₂ | ~1.2 (t) | ~13 |

| NH₂ | ~5.0-6.0 (br s) | - |

To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons within the aromatic system and confirming the ethyl groups of the diethylamino substituent.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity across quaternary carbons (like C2, C3, C4, C4a, and C8a) and for confirming the placement of the amino and diethylamino groups on the thiocoumarin scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity. This can provide crucial information about the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the substituents and the thiocoumarin ring. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a newly synthesized compound. By measuring the m/z value with high accuracy (typically to four or five decimal places), the elemental composition can be deduced, which is a critical step in confirming the identity of the target molecule. For 1-Thiocoumarin, 3-amino-4-diethylamino-, HRMS would be used to confirm the expected molecular formula of C₁₃H₁₆N₂OS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules without significant fragmentation. nih.gov

In the ESI-MS spectrum of 3-amino-4-diethylamino-1-thiocoumarin, the most prominent peak would correspond to the protonated molecule [M+H]⁺. The fragmentation pattern, which can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), would provide structural information. Expected fragmentation pathways could include the loss of the ethyl groups from the diethylamino substituent, cleavage of the amino group, and fragmentation of the thiocoumarin ring itself. The interpretation of these fragmentation patterns helps to piece together the structure of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Data for 1-Thiocoumarin, 3-amino-4-diethylamino-

| Ion | Description | Expected m/z |

| [M]⁺˙ | Molecular Ion | ~248.10 |

| [M+H]⁺ | Protonated Molecule | ~249.11 |

| Fragments | Loss of ethyl, diethylamino, etc. | Varies |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Signatures

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For 3-amino-4-diethylamino-1-thiocoumarin, the IR spectrum would exhibit several key absorption bands that confirm the presence of its functional groups. The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic diethylamino group would be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively. The C=S (thiocarbonyl) stretching vibration, a key feature of the thiocoumarin ring, typically appears in the region of 1200-1050 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibrations of the amino and diethylamino groups would be expected in the 1250-1350 cm⁻¹ range. The collective analysis of these bands provides strong evidence for the proposed molecular structure. africaresearchconnects.com

Table 3: Characteristic IR Absorption Bands for 1-Thiocoumarin, 3-amino-4-diethylamino-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| Thiocarbonyl (C=S) | Stretching | 1050-1200 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical characteristics of 1-thiocoumarin derivatives, particularly those bearing strong electron-donating groups like the 3-amino and 4-diethylamino substituents, are governed by their electronic structure. Spectroscopic techniques such as UV-Visible absorption and fluorescence emission spectroscopy are crucial for elucidating the nature of electronic transitions, the influence of the molecular environment, and the efficiency of light emission and photochemical processes. The replacement of the endocyclic oxygen atom in the coumarin scaffold with sulfur significantly modulates these properties, leading to distinct spectral behaviors.

UV-Visible Absorption Profile Analysis

The UV-Visible absorption spectrum of aminocoumarin derivatives is characterized by intense absorption bands resulting from π→π* electronic transitions. In derivatives containing a diethylamino group, this substitution acts as a potent electron-donating group, creating a "push-pull" system that facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT character leads to strong absorption in the near-UV and visible regions of the spectrum.

The substitution of the carbonyl oxygen with sulfur to form a thiocoumarin results in a significant bathochromic (red) shift in the absorption maximum. nih.gov This shift is attributed to the lower electronegativity and higher polarizability of sulfur compared to oxygen, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, studies on 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) show a pronounced red-shift in absorption compared to its oxygen-containing counterpart, 7-diethylamino-4-hydroxymethyl-coumarin (DEACM). nih.govsemanticscholar.org Time-dependent density functional theory (TD-DFT) calculations support this observation, attributing the longest wavelength absorption to a HOMO→LUMO excitation and predicting a decreasing band gap when moving from oxygen to sulfur analogues. nih.gov The absorption profile is also influenced by the solvent environment, a phenomenon discussed in section 3.4.3.

Table 1: Representative UV-Visible Absorption Data for Diethylamino-Substituted Coumarin and Thiocoumarin Derivatives

| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (Thio-DEACM) | Methanol | 434 | 41,700 |

| 7-diethylamino-4-hydroxymethyl-coumarin (DEACM) | Methanol | 375 | 28,800 |

| (E)-2-(7-(diethylamino)-4-(4-(dimethylamine)styryl)-2H-chromen-2-ylidene)malononitrile | Acetonitrile | 523 | 24,000 |

| (E)-2-(7-(diethylamino)-4-(4-metoxystyryl)-2H-chromen-2-ylidene)malononitrile | Acetonitrile | 496 | 34,000 |

This table is interactive and can be sorted by column. Data sourced from multiple research studies for illustrative purposes. nih.govmdpi.com

Fluorescence Emission Spectrum Characteristics

Amino-substituted coumarins and thiocoumarins are well-known for their fluorescent properties. Following excitation, the molecule relaxes to the ground state via radiative (fluorescence) and non-radiative pathways. The emission spectrum is typically a mirror image of the absorption band and is characterized by a Stokes shift—the difference in wavelength between the absorption and emission maxima.

The fluorescence of these compounds originates from an excited state with significant intramolecular charge transfer (ICT) character. nih.gov The presence of the 4-diethylamino group enhances this ICT, often leading to high fluorescence quantum yields in the corresponding coumarin systems. nih.govacgpubs.org However, the introduction of the thiocarbonyl group in thiocoumarins, while red-shifting the emission, often leads to a significant reduction in fluorescence quantum efficiency. nih.gov This quenching is attributed to the "heavy atom effect" of sulfur, which promotes intersystem crossing to the triplet state, and other non-radiative decay pathways. nih.gov For example, thio-DEACM exhibits a bathochromic shift in emission compared to DEACM, but its fluorescence quantum yield is markedly lower. nih.gov

Table 2: Fluorescence Emission Data for Diethylamino-Substituted Coumarin and Thiocoumarin Derivatives

| Compound | Solvent | Emission Maximum (λem, nm) | Stokes Shift (nm) |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (Thio-DEACM) | Methanol | 502 | 68 |

| 7-diethylamino-4-hydroxymethyl-coumarin (DEACM) | Methanol | 450 | 75 |

| (E)-2-(7-(diethylamino)-4-(4-(dimethylamine)styryl)-2H-chromen-2-ylidene)malononitrile | Acetonitrile | 597 | 74 |

| 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester | Dioxane | 446 | 45 |

This table is interactive and can be sorted by column. Data compiled from various sources to illustrate typical emission characteristics. nih.govmdpi.comnih.gov

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Visible absorption and emission bands of a chromophore with a change in the solvent polarity. nih.gov This effect is particularly pronounced in molecules like 3-amino-4-diethylamino-1-thiocoumarin, where there is a significant difference in the dipole moment between the ground state (μg) and the excited state (μe).

For coumarin and thiocoumarin derivatives with strong ICT character, an increase in solvent polarity typically causes a bathochromic (red) shift in the fluorescence emission spectrum. nih.govresearchgate.net This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. The absorption spectrum may show a smaller, often hypsochromic (blue) or bathochromic, shift. nih.gov The significant red shift in emission with increasing solvent polarity implies that the excited-state dipole moment is greater than the ground-state dipole moment (μe > μg). nih.govresearchgate.net

The Lippert-Mataga equation is frequently used to correlate the Stokes shift with solvent polarity parameters, allowing for the estimation of the change in dipole moment (Δμ = μe - μg) upon excitation. researchgate.net More comprehensive analyses often employ multi-parameter solvent scales, such as the Kamlet-Taft or Catalán models, to disentangle the contributions of non-specific interactions (polarity/polarizability) and specific interactions (hydrogen bonding) to the observed spectral shifts. nih.govnih.gov Studies on related 7-diethylamino-coumarin dyes have confirmed that solvent dipolarity significantly influences the fluorescence spectra, consistent with a π→π* transition and an ICT-stabilized excited state. nih.gov

Quantum Yields and Photolysis Kinetics in Photochemical Contexts

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For diethylamino-coumarin derivatives, ΦF can be quite high. nih.gov However, as noted previously, the corresponding thiocoumarins often exhibit substantially lower fluorescence quantum yields. nih.gov This decrease in fluorescence efficiency implies an increase in the efficiency of other de-excitation pathways, such as non-radiative decay or photochemical reactions.

This property makes thiocoumarins attractive as "photocages"—molecules that can be cleaved by light to release another molecule. The low fluorescence quantum yield of thio-DEACM, for example, is coupled with a largely increased efficiency for photouncaging. nih.gov The photolysis kinetics of thiocoumarins are significantly faster than their oxygen analogues. semanticscholar.org Thio-DEACM can be efficiently cleaved with visible light (e.g., 490 nm), whereas DEACM requires higher energy UV or near-UV light (e.g., 400 nm) and exhibits slower cleavage rates even at its optimal wavelength. nih.gov This enhanced photoreactivity and red-shifted absorption make thiocoumarin derivatives valuable for applications where controlled release with visible light is desired to avoid the cellular damage associated with UV radiation. nih.govsemanticscholar.org

Table 3: Photophysical and Photochemical Properties of DEACM and Thio-DEACM

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Key Photolysis Feature |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (Thio-DEACM) | Methanol | 0.03 | Rapid photolysis with visible light (490 nm) |

| 7-diethylamino-4-hydroxymethyl-coumarin (DEACM) | Methanol | 0.41 | Slower photolysis, requires near-UV light (400 nm) |

| (E)-2-(7-(diethylamino)-4-(4-metoxystyryl)-2H-chromen-2-ylidene)malononitrile | Ethanol (B145695) | 0.95 | High fluorescence efficiency |

This table is interactive and can be sorted by column. Data sourced from multiple studies. nih.govmdpi.com

Computational and Theoretical Investigations of 1 Thiocoumarin, 3 Amino 4 Diethylamino Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For systems like 1-Thiocoumarin, 3-amino-4-diethylamino-, these methods can elucidate electron distribution, molecular geometry, and the energies of different electronic states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. By applying DFT, researchers can predict geometries, energies, and electron density distributions with a high degree of accuracy. For aminocoumarin derivatives, DFT calculations have been successfully employed to optimize molecular geometries and analyze electronic properties. Studies on related red-emitting coumarins have shown that hybrid functionals like B3LYP are efficient for these computations. nih.gov The introduction of amino and diethylamino groups, both strong electron-donating moieties, is expected to significantly influence the electronic landscape of the thiocoumarin core.

Illustrative DFT-calculated ground state properties for a representative aminothiocoumarin system are presented in the table below. These values are hypothetical and serve to demonstrate the type of data obtained from such calculations.

| Property | Predicted Value |

| Ground State Energy (Hartree) | -1250.45 |

| Dipole Moment (Debye) | 5.8 |

| Polarizability (a.u.) | 250.3 |

This table is illustrative and based on typical values for similar compounds.

To understand the photophysical properties, such as light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption maxima observed in UV-Vis spectroscopy. For various aminocoumarin derivatives, TD-DFT has been used to benchmark vertical excitation energies against experimental absorption spectra. unimore.it The choice of functional and basis set is crucial for obtaining accurate results, with functionals like CAM-B3LYP and PBE0 often providing good agreement with experimental data for similar molecules. unimore.it For 1-Thiocoumarin, 3-amino-4-diethylamino-, TD-DFT would be instrumental in predicting its absorption and fluorescence characteristics, which are anticipated to be in the visible region due to the extended conjugation and the presence of strong electron-donating groups.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability.

In aminocoumarin systems, the HOMO is typically localized on the electron-rich parts of the molecule, including the amino group and the aromatic ring, while the LUMO is distributed over the electron-deficient pyrone ring. For 1-Thiocoumarin, 3-amino-4-diethylamino-, the HOMO is expected to have significant contributions from the 3-amino and 4-diethylamino groups, as well as the thiocoumarin nucleus. The LUMO would likely be centered on the thiopyran-2-one core. The presence of the sulfur atom in the thiocoumarin ring, in place of an oxygen atom, is known to lower the LUMO energy, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to its coumarin (B35378) analogue. nih.gov

A representative table of calculated frontier orbital energies and the resulting energy gap for a model aminothiocoumarin is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.60 |

| LUMO | -2.57 |

| HOMO-LUMO Gap | 3.03 |

This table is illustrative and based on data for 7-diethylamino-4-hydroxymethyl-thiocoumarin. nih.gov

The spatial distribution of these orbitals dictates the nature of electronic transitions. The primary electronic transition is typically a π → π* transition from the HOMO to the LUMO.

Computational Mechanistic Studies of Reaction Pathways and Photochemical Transformations

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions and photochemical processes. For a molecule like 1-Thiocoumarin, 3-amino-4-diethylamino-, theoretical studies can map out the potential energy surfaces for various transformations, identifying transition states and reaction intermediates.

While specific mechanistic studies on this compound are scarce, research on related systems offers insights. For instance, computational studies on the deamination of cytosine have explored reaction pathways involving water and hydroxide, identifying transition states and calculating activation energies. nih.gov Similar methodologies could be applied to study the stability and reactivity of the amino groups on the thiocoumarin scaffold.

Photochemical transformations are particularly relevant for coumarin and thiocoumarin derivatives due to their fluorescent properties. Theoretical studies on 7-aminocoumarins have investigated the influence of substituents and solvent on their photophysics. unimore.it For 1-Thiocoumarin, 3-amino-4-diethylamino-, computational studies could predict pathways for photodecomposition or photoisomerization, which are crucial for assessing its potential as a fluorescent probe or photosensitizer. The uncaging process of thiocoumarin-caged compounds, for example, has been studied computationally, revealing the mechanism of photolytic cleavage. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of a molecule can significantly impact its properties and biological activity. For 1-Thiocoumarin, 3-amino-4-diethylamino-, the diethylamino group at the 4-position can adopt various conformations due to the rotation around the C-N bonds. Conformational analysis, typically performed using DFT or force field methods, can identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with a solvent or a biological target. MD simulations have been used to study the interactions of substituted coumarins with enzymes, confirming stable binding modes. nih.gov Such simulations for 1-Thiocoumarin, 3-amino-4-diethylamino- could reveal its preferred conformations in different environments and how these conformations influence its electronic and photophysical properties.

Structure Property Relationships and Chemical Derivatization Strategies for Spectroscopic Tuning

Strategic Chemical Modifications at the Thiocoumarin Nucleus

The thiocoumarin core is amenable to a variety of chemical modifications, with substitutions at the 3, 4, and 7 positions being particularly common for altering spectroscopic properties. rsc.org These modifications leverage fundamental electronic effects to modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The introduction of amino (-NH2) and diethylamino (-NEt2) groups serves as a powerful strategy for tuning the electronic and, consequently, the photophysical properties of the thiocoumarin scaffold. These substituents are strong electron-donating groups (EDGs) that increase the electron density of the aromatic system through resonance effects. mdpi.comscispace.com

When an EDG is placed at a position that facilitates conjugation with the electron-withdrawing thiolactone moiety, a "push-pull" system is established. mdpi.com This arrangement promotes an intramolecular charge transfer (ICT) character upon photoexcitation, where electron density shifts from the donor to the acceptor part of the molecule. mdpi.com This ICT process is highly effective at lowering the LUMO energy level, which reduces the HOMO-LUMO gap and results in a pronounced bathochromic shift in both absorption and emission spectra. mdpi.com

For instance, the 7-diethylamino group in the well-studied 7-diethylamino-4-methylcoumarin (B84069) and its thio-analogs creates a potent push-pull effect, leading to absorption and emission at longer wavelengths. mdpi.com By analogy, in the 3-amino-4-diethylamino-1-thiocoumarin structure, both the 3-amino and 4-diethylamino groups would function as electron donors. The 4-diethylamino group, in particular, would strongly influence the electronic properties, contributing to the ICT character and pushing the spectral properties towards the visible region.

Table 1: Influence of Electron-Donating Groups on Coumarin (B35378)/Thiocoumarin Properties

| Substituent Group | Position | Electronic Effect | Impact on Spectra |

|---|---|---|---|

| Amino (-NH2) | 3, 7 | Strong Electron-Donating | Bathochromic (Red) Shift |

| Diethylamino (-NEt2) | 4, 7 | Strong Electron-Donating | Significant Bathochromic Shift |

| Hydroxyl (-OH) | 7 | Electron-Donating | Bathochromic Shift |

Extending the π-conjugated system of the thiocoumarin nucleus is another effective method for achieving red-shifted absorption and emission profiles. rsc.org This can be accomplished by fusing additional aromatic or heteroaromatic rings to the core structure or by attaching π-conjugated substituents, such as a styryl group. mdpi.commdpi.comrsc.org

The expansion of the π-system delocalizes the molecular orbitals over a larger area, which typically raises the HOMO energy level and lowers the LUMO energy level, thereby decreasing the energy gap for electronic transitions. nih.gov This strategy has been successfully employed to create coumarin dyes that absorb and emit in the green-to-orange portion of the spectrum. rsc.org For example, the introduction of a styryl group at the 4-position of 7-(diethylamino)coumarin derivatives leads to derivatives with absorption maxima at significantly longer wavelengths compared to the parent methyl-substituted compound. mdpi.com This principle is directly applicable to the 1-thiocoumarin, 3-amino-4-diethylamino- scaffold, where extending the conjugation, for instance at the 3- or 4-position side chains, would be expected to further tune the emission to longer wavelengths.

Table 2: Effect of Pi-System Extension on Spectral Properties of Coumarin Analogs

| Modification | Example Structure | Effect on λmax (Absorption) |

|---|---|---|

| Fused Aromatic Ring | Naphthocoumarin | Bathochromic Shift |

| Styryl Substituent | 4-Styrylcoumarin | Significant Bathochromic Shift |

The strategic placement of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a cornerstone of fluorophore design. As discussed, EDGs like amino and alkoxy groups increase the HOMO energy and generally lead to a bathochromic shift. scispace.comnih.gov

Conversely, electron-withdrawing groups (such as nitro, cyano, or sulfonyl groups) decrease electron density. nih.gov When placed in conjugation with an EDG, an EWG can amplify the push-pull effect, leading to even greater red shifts and enhanced ICT character. mdpi.com However, if an EWG is placed without a corresponding donor, it can sometimes lead to a hypsochromic (blue) shift by stabilizing the ground state more than the excited state. nih.govresearchgate.net For example, studies on 3-methoxycarbonylcoumarins have shown that a 6-NO2 (EWG) substituent causes a hypsochromic shift compared to derivatives with EDGs like -OH or -OMe at the same position. nih.govresearchgate.net The precise effect depends on the nature and position of the substituent on the thiocoumarin ring.

Table 3: General Effects of Substituents on Spectral Shifts of Coumarins

| Substituent Type | Example | General Effect on Wavelength | Mechanism |

|---|---|---|---|

| Electron-Donating Group (EDG) | -NEt2, -NH2, -OH | Bathochromic (Red) Shift | Increases HOMO energy, enhances ICT |

Design Principles for Modulating Absorption and Emission Wavelengths

The rational design of thiocoumarin-based fluorophores with tailored absorption and emission wavelengths hinges on the deliberate manipulation of the molecule's HOMO-LUMO energy gap. mdpi.com Several key principles guide this process:

Thiocarbonyl Introduction : The foundational step of replacing the coumarin carbonyl oxygen with sulfur provides an initial, substantial red shift in the absorption and emission spectra. nih.govmdpi.com This makes the thiocoumarin scaffold an excellent starting point for developing fluorophores active in the visible range.

Intramolecular Charge Transfer (ICT) : Creating a potent push-pull system by incorporating strong electron-donating groups (like the 3-amino and 4-diethylamino groups) in conjugation with the electron-accepting thiolactone core is the most effective strategy for inducing large bathochromic shifts. mdpi.commdpi.com The strength and position of the donor and acceptor groups directly correlate with the extent of the spectral shift.

π-System Extension : Lengthening the conjugated path of the molecule by adding aromatic or vinylic systems is a reliable method for shifting fluorescence to longer wavelengths. rsc.org This approach systematically lowers the excitation energy required.

By combining these strategies—for example, by creating a π-extended thiocoumarin that also possesses a strong ICT character—it is possible to develop probes that absorb and emit across a broad range of the visible spectrum.

Synthetic Access to Conjugatable Fluorophores for Probe Development

The development of fluorescent probes for biological applications requires synthetic pathways that not only build the core fluorophore but also incorporate a reactive functional group for covalent attachment to biomolecules. uevora.pt

The synthesis of the thiocoumarin nucleus is often achieved by the thionation of a pre-formed coumarin derivative using a thionating agent, with Lawesson's reagent being the most common choice. mdpi.comrsc.orgnih.gov The precursor coumarins can be assembled through various classical condensation reactions, such as the Pechmann condensation or Knoevenagel condensation, which allow for the introduction of diverse substituents. rsc.orgbeilstein-journals.org

To render a thiocoumarin fluorophore conjugatable, a linker arm with a reactive moiety is typically introduced during the synthesis. Common reactive groups for targeting primary amines in proteins and peptides include N-hydroxysuccinimidyl (NHS) esters and their more water-soluble sulfo-derivatives (sulfo-NHS esters). uevora.ptnih.gov These are usually formed by activating a carboxylic acid group on the fluorophore.

A well-documented example in the thiocoumarin family is the synthesis of 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM). mdpi.com The hydroxymethyl group serves as a handle that can be further functionalized. For instance, it has been converted into a phosphoramidite, enabling its conjugation to nucleotides for use as a photocleavable protecting group, or "caged" compound. nih.govmdpi.com This demonstrates a clear synthetic strategy for transforming a core thiocoumarin structure into a functional tool for chemical biology.

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| 1-Thiocoumarin, 3-amino-4-diethylamino- |

| 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin |

| 4-hydroxythiocoumarin |

| 4-sulfonylthiocoumarins |

| 4-chlorothiocoumarin |

| 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) |

| 3-methoxycarbonylcoumarin |

| 4-styrylcoumarin |

| 7-diethylamino-4-methylcoumarin |

Research Applications in Chemical Probes and Advanced Optical Materials

Development of Fluorescent Probes for Chemical Sensing

The intrinsic fluorescence of the thiocoumarin core, modulated by its substituents, makes it a valuable platform for developing fluorescent probes. A notable example is the use of a 7-(N,N-diethylamino)-4-trifluoromethyl-2-thiocoumarin as a sensor for detecting heavy metal pollution and bacterial contamination. mdpi.com The specific thiocarbonyl scaffold in this molecule imparts donor-π-acceptor electronic properties that result in intriguing optical behaviors suitable for sensing applications. mdpi.com While many organic probes are utilized for detecting heavy metals like iron, copper, and zinc, coumarin-based fluorescent probes are considered particularly promising candidates. nih.govresearchgate.netuni.lu The design of such chemosensors often involves modifying the coumarin (B35378) core to create a receptor that can selectively interact with target metal ions, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. nih.gov

Application as Photochemical Caging Groups (Photocages)

Photochemical caging groups, or photocages, are light-sensitive moieties used to control the release of bioactive molecules with high spatiotemporal precision. mdpi.comnih.gov The 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM) derivative has emerged as a particularly effective photocage, offering several advantages over its traditional oxygen-containing coumarin analogs. mdpi.comresearchgate.net Key attributes of thio-DEACM include its rapid responsiveness to blue-cyan light, which avoids the need for potentially damaging UV irradiation, and the non-toxic nature of the photocage upon its release. mdpi.comresearchgate.net

Design and Synthesis of Thio-DEACM (7-diethylamino-4-hydroxymethyl-thiocoumarin) Analogs as Caging Groups

The synthesis of thio-DEACM and its application in caging various molecules, including nucleotides, has been reported. mdpi.comnih.gov For instance, thio-DEACM has been successfully attached to phosphoric anhydrides, a class of molecules not previously caged with this group. researchgate.net The synthetic chemistry is described as highly modular, allowing for the installation of the thio-DEACM cage onto a range of phosphate-containing signaling molecules for biological studies. mdpi.com Its application has been demonstrated in caging molecules like a cyclofen-OH analogue for in vivo studies in zebrafish embryos and trimethoprim (B1683648) (TMP) for the light-controlled activation of Cas9. mdpi.com

Orthogonal Photochemical Release Strategies

A significant advantage of the thio-DEACM cage is its distinct spectral properties compared to its oxygen analog, 7-diethylamino-4-hydroxymethyl-coumarin (DEACM). This difference enables the development of orthogonal uncaging strategies, where two different molecules in the same solution can be released independently by using different wavelengths of light. mdpi.comnih.gov

Specifically, thio-DEACM-caged compounds can be selectively cleaved using 490 nm light, a wavelength that does not affect DEACM-caged molecules. mdpi.com Conversely, DEACM cages can be removed with 400 nm light. mdpi.com This allows for the sequential or independent release of two different bioactive molecules from their respective thio-DEACM and DEACM cages simply by switching the irradiation wavelength. mdpi.comnih.gov This orthogonal release has been demonstrated with mixtures of caged ATP and ADP, proving the high selectivity of the process. mdpi.com

Studies on Photouncaging Efficiency and Mechanism

The substitution of the carbonyl oxygen with sulfur in the coumarin ring profoundly alters the photophysical properties of the molecule, leading to a significant improvement in photouncaging efficiency. mdpi.com The mechanism of photocleavage involves heterolytic bond scission in the excited state. mdpi.com Radiative deactivation through fluorescence competes with this process and therefore impairs uncaging efficiency. mdpi.com

Thio-DEACM exhibits a substantial red-shift in its UV-Vis absorption (approximately 90 nm) compared to DEACM. mdpi.com More importantly, it has a significantly reduced fluorescence quantum yield, which translates into a much higher photouncaging efficiency. mdpi.com The cleavage of thio-DEACM is considerably faster than its oxygen-containing counterpart, even when using the same wavelength (400 nm). mdpi.com This rapid photolysis kinetics makes thio-DEACM a superior photocage for applications requiring fast release of active compounds. nih.govresearchgate.net

Table 1: Comparison of Photophysical Properties of DEACM and Thio-DEACM Caged ATP

| Compound | Max Absorption (λabs) | Max Emission (λfl) | Molar Absorption Coefficient (ε) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|

| DEACM-caged ATP | ~390 nm | ~475 nm | Data not available | Higher |

| Thio-DEACM-caged ATP | ~480 nm | ~550 nm | Data not available | Significantly Lower |

Data derived from graphical representations in source researchgate.net.

Integration into Advanced Materials for Optical Applications

The favorable photophysical properties of thiocoumarin derivatives have led to their incorporation into advanced materials for various optical applications. Benzoic acid-protected thio-DEACM has been utilized in upconverting nanoparticles (UCNPs)-assisted photochemistry. mdpi.com This integration allows for the activation of the photocage with near-infrared light, which can penetrate deeper into biological tissues, thereby expanding the utility of thio-DEACM for in vivo applications.

Exploitation of Donor-Acceptor Electronic Properties for Luminescent Materials

The electronic structure of 7-diethylamino-thiocoumarin derivatives is characterized by a strong donor-acceptor system. The diethylamino group at the 7-position acts as a potent electron donor, while the thiocarbonyl group within the heterocyclic ring serves as an electron acceptor. This "push-pull" architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their optical properties. mdpi.com This specific donor-π-acceptor electronic configuration is responsible for the intriguing optical and luminescent properties of these compounds, making them valuable scaffolds for the development of novel luminescent materials. mdpi.com

Fundamental Studies on Chemical Reactivity and Transformation Mechanisms

Intramolecular Cyclization Reactions in Thiocoumarin Ring Formation

The formation of the thiocoumarin ring is a cornerstone of its chemistry, typically achieved through intramolecular cyclization. A prevalent method involves the Friedel-Crafts type intramolecular cyclization of precursor molecules. mdpi.com Another classical approach begins with a thiophenol and a malonic acid derivative, which upon condensation and cyclization, yield the core thiocoumarin structure. nih.gov

While the direct synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- via cyclization is not specifically documented, the synthesis of related compounds, such as 4-amino-3-nitrothiocoumarins, has been reported. mdpi.com This suggests that appropriately substituted precursors can undergo cyclization to install amino functionalities on the thiocoumarin ring.

Furthermore, cyclization reactions are not limited to the formation of the primary thiocoumarin ring. Fused heterocyclic systems can be generated from functionalized thiocoumarins. For instance, the reaction of 4-aminocoumarins with various reagents can lead to intramolecular cyclization, resulting in fused pyrrolocoumarin structures. mdpi.com A notable example is the reaction of 4-aminocoumarin (B1268506) with chloroacetic acid, which yields 1,2-dihydrochromeno[4,3-b]pyrrole-3,4-dione through an initial substitution followed by cyclization. mdpi.com

Table 1: Examples of Cyclization Reactions in (Thio)coumarin Synthesis

| Starting Material(s) | Reagent(s)/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiophenol, Malonic Acid | POCl₃, AlCl₃ | 4-Hydroxythiocoumarin | nih.gov |

| 4-Aminocoumarin, Chloroacetic Acid | Not specified | 1,2-Dihydrochromeno[4,3-b]pyrrole-3,4-dione | mdpi.com |

Nucleophilic Addition and Substitution Reactions on the Thiocoumarin Scaffold

The thiocoumarin scaffold possesses electrophilic sites that are susceptible to nucleophilic attack. The α,β-unsaturated system within the pyran-2-thione ring is a key locus for such reactions. Nucleophilic additions, particularly Michael-type additions, can occur at the C-3 position, especially when activated by an electron-withdrawing group. For example, 4-hydroxythiocoumarin serves as a starting material for Michael reactions at the C-3 position. nih.gov

In the case of 1-Thiocoumarin, 3-amino-4-diethylamino-, the powerful electron-donating nature of both the 3-amino and 4-diethylamino groups would significantly increase the electron density of the C3=C4 double bond. This would likely deactivate this position towards typical nucleophilic conjugate addition. Instead, these groups would activate the benzene (B151609) portion of the ring toward electrophilic substitution.

However, substitution reactions on groups attached to the ring are well-documented. Nucleophilic substitution of a leaving group at the C-4 position is a common strategy for introducing new functionalities. For instance, 4-chlorothiocoumarin is used as a substrate for nucleophilic substitution to afford various derivatives. nih.gov Similarly, intramolecular nucleophilic substitution is a key step in the synthesis of fused ring systems, such as the formation of benzo mdpi.comnih.govchromeno[4,3-b]pyrrol-4(1H)-one derivatives from a 3-bromoacetylcoumarin precursor, which involves an initial substitution by an amine. mdpi.com

Table 2: Nucleophilic Reactions on the (Thio)coumarin Scaffold

| Substrate | Nucleophile/Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxythiocoumarin | Benzylidene-acetones | Asymmetric Michael Addition | C-3 Adduct | nih.gov |

Rearrangement Processes (e.g., Sigmatropic Rearrangements)

Rearrangement reactions, particularly sigmatropic rearrangements, are sophisticated transformations that can build molecular complexity in a single, concerted step. In thiocoumarin chemistry, these reactions have been employed to synthesize novel derivatives. A notable example is the tandem mdpi.comnih.gov and nih.govnih.gov sigmatropic rearrangement used to create pyrrole (B145914) derivatives fused at the C-2 and C-3 positions of the thiocoumarin scaffold. nih.gov

While no sigmatropic rearrangements have been specifically reported for 1-Thiocoumarin, 3-amino-4-diethylamino-, the general reactivity exists within the parent ring system. Another related transformation is the aza-Claisen rearrangement, which has been utilized in the synthesis of certain 3,4-fused pyrrolocoumarins. mdpi.com Other types of rearrangements are also known for substituted coumarins; for example, 3-substituted coumarins can be transformed into 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones via a process initiated by a Michael addition. researchgate.net

The feasibility of a sigmatropic rearrangement would depend on the presence of appropriate substituents that can participate in the pericyclic process. For the title compound, a rearrangement would likely require prior functionalization to install a suitable migrating group.

Oxidative Coupling and Other Bond-Forming Reactions

Oxidative coupling provides a direct method for forming new carbon-carbon or carbon-heteroatom bonds. While specific examples involving 1-Thiocoumarin, 3-amino-4-diethylamino- are lacking, studies on related compounds demonstrate the principle. For instance, 3-aminocoumarin (B156225) can undergo oxidative dimerization upon treatment with hot fuming sulfuric acid to yield 4,4'-bicoumarinyls, creating a new C-C bond at the C-4 position. researchgate.net The presence of the amino group at C-3 is crucial for this reactivity. It is conceivable that the 3-amino-4-diethylamino-thiocoumarin scaffold, with its electron-rich nature, could be susceptible to similar oxidative C-C bond formation under appropriate conditions.

Other bond-forming reactions that expand the thiocoumarin core include cycloadditions. A thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes has been reported to form new C-C and C-S bonds in a regioselective manner, leading to tricyclic molecules. mdpi.comnih.gov This highlights the versatility of the thiocoumarin framework in participating in reactions that build complex molecular architectures.

Table 3: Bond-Forming Reactions

| Substrate | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminocoumarin | Fuming H₂SO₄ | Oxidative Dimerization | 4,4'-Bicoumarinyl | researchgate.net |

Future Research Directions in 1 Thiocoumarin, 3 Amino 4 Diethylamino Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 1-Thiocoumarin, 3-amino-4-diethylamino- will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for creating thiocoumarin scaffolds often rely on harsh conditions, such as prolonged heating with Lewis acids like AlCl₃. nih.gov Research should pivot towards more sustainable alternatives that have shown promise for related heterocyclic compounds.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique has been successfully used to prepare various thiocoumarin derivatives, offering benefits such as accelerated reaction times, improved yields, and enhanced purity. nih.gov Applying microwave irradiation to a multi-component reaction involving a suitable thiophenol precursor, a C3-amino synthon, and a C4-diethylamino synthon could provide a rapid and efficient route to the target molecule.

Catalyst-Free Reactions: The development of catalyst-free tandem reactions, such as Michael additions followed by decarboxylation, has been described for achieving 4-substituted thiocoumarins. researchgate.net Future work could explore a one-pot, three-component condensation of amines, α-amino acids, or ureas with a suitable 4-diethylamino precursor, adapting methods used for synthesizing 3-aminomethylenethiocoumarins. nih.gov

Eco-Friendly Solvents and Conditions: Moving away from hazardous solvents and reagents is paramount. Research into photocatalytic synthesis using visible light, which has been applied to other coumarin (B35378) derivatives, could offer a highly sustainable pathway. mdpi.com This approach eliminates the need for toxic reagents and leverages renewable energy sources. mdpi.com

| Synthetic Method | Key Advantages | Potential Application for 1-Thiocoumarin, 3-amino-4-diethylamino- | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, clean, high yields | Accelerated multi-component condensation to form the substituted thiocoumarin ring. | nih.gov |

| Catalyst-Free Tandem Reactions | Avoids heavy metal catalysts, simplified purification | Development of a one-pot synthesis from simple precursors without the need for a catalyst. | researchgate.netmdpi.com |

| Photocatalysis | Uses visible light, environmentally benign, sustainable | Green synthesis pathway using light-responsive catalysts, minimizing waste and harsh conditions. | mdpi.com |

| Ultrasound-Assisted Synthesis | Improved reaction rates, high yields | Acoustic cavitation to enhance the efficiency of cyclization and substitution reactions. | researchgate.net |

Rational Design of Next-Generation Spectroscopic Probes

The coumarin and thiocoumarin families are renowned for their fluorescent properties, making them ideal scaffolds for spectroscopic probes. nih.govnih.gov The 1-Thiocoumarin, 3-amino-4-diethylamino- structure, with its intrinsic intramolecular charge transfer (ICT) characteristics stemming from the electron-donating amino and diethylamino groups, is a prime candidate for the rational design of advanced probes.

Future research should focus on:

Tuning Photophysical Properties: The presence of two amine functionalities offers a unique opportunity to modulate the electronic properties of the molecule. Strategic modification of these groups could fine-tune the absorption and emission wavelengths, Stokes shift, and quantum yield. nih.gov Most fluorescent probes are developed by modifying substituents at the 3- and 7-positions of the coumarin core; the 3,4-disubstitution pattern of the target compound offers a less-explored avenue for creating novel fluorophores. researchgate.netrsc.org

Ratiometric Sensing: Building on designs for other thiocoumarins, probes can be engineered for ratiometric detection of analytes like metal ions (e.g., Hg²⁺). rsc.orgresearchgate.net This involves designing a reaction, such as mercury-promoted desulfurization, that converts the thiocoumarin to a coumarin, causing a distinct shift in the fluorescence signal. rsc.orgresearchgate.net

Bioimaging Applications: The development of probes that can function in aqueous, biological environments is a key goal. Research efforts should aim to create derivatives of 1-Thiocoumarin, 3-amino-4-diethylamino- that are water-soluble, biocompatible, and capable of selectively imaging specific cellular components or analytes in living cells. nih.govmdpi.com The design principles used for other coumarin-based ratiometric probes for intracellular imaging could be adapted for this purpose. nih.gov

| Probe Type | Design Principle | Potential Target Analyte | Reference |

|---|---|---|---|

| "Turn-On" Fluorescent Probe | Analyte interaction triggers fluorescence enhancement. | Metal ions, reactive oxygen species (ROS) | nih.gov |

| Ratiometric Probe | Analyte interaction causes a shift in emission/excitation wavelength, allowing for quantitative measurement. | Hg²⁺, pH, viscosity | rsc.orgresearchgate.netnih.gov |

| Bio-conjugatable Probe | Incorporation of reactive groups for labeling proteins or other biomolecules. | Specific proteins, cellular structures | rsc.org |

Advanced Computational Modeling for Predictive Material Science

Computational modeling has become an indispensable tool in material science, bridging theory and practical application by predicting material behavior. For a novel compound like 1-Thiocoumarin, 3-amino-4-diethylamino-, computational methods can accelerate discovery and guide experimental efforts.

Future research directions should include:

Predicting Spectroscopic Properties: Using Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the absorption and emission spectra of the molecule and its derivatives. mdpi.com This allows for the in silico screening of potential candidates for spectroscopic probes before committing to synthesis. nih.gov Computational studies can rationalize solvent effects and predict how structural modifications will shift spectral properties. nih.gov

Modeling Reactivity: DFT calculations can determine global reactivity descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity. asrjetsjournal.org This information helps predict the most reactive sites on the molecule, guiding the design of synthetic pathways and understanding potential chemical transformations. asrjetsjournal.org

Simulating Material Behavior: For applications in materials science, such as organic electronics, computational models can predict properties like charge transport, thermal stability, and molecular packing in the solid state. researchgate.net This predictive capability is invaluable for designing new materials with specific, targeted functions.

Exploration of Novel Photochemical Applications Beyond Current Scope

The unique electronic structure of thiocoumarins makes them attractive for photochemical applications, particularly as photoremovable protecting groups, or "photocages." nih.gov The 7-diethylamino-thiocoumarin scaffold (thio-DEACM) is known for its rapid responsiveness to blue-cyan light, a desirable feature that avoids potentially damaging UV irradiation in biological systems. mdpi.com

Future exploration for 1-Thiocoumarin, 3-amino-4-diethylamino- should investigate:

Photocage Development: Research should focus on attaching biologically active molecules (e.g., neurotransmitters, nucleotides, peptides) to the thiocoumarin core via a photolabile linker. nih.gov The goal is to create inert precursor molecules that can release their active "cargo" with high spatial and temporal resolution upon light irradiation. The efficiency of this release, known as the quantum yield of uncaging, would be a critical parameter to optimize.

Orthogonal Uncaging Systems: The distinct absorption spectrum of thiocoumarins compared to their oxygen-based coumarin analogues allows for the development of orthogonal systems. mdpi.com It would be possible to design systems where two different molecules are caged with a thiocoumarin and a standard coumarin, respectively, and released independently by irradiating with different wavelengths of light (e.g., 490 nm vs. 400 nm). mdpi.com

Photoaffinity Labeling: Azido-substituted coumarins have been investigated for photoaffinity labeling, where light is used to generate a highly reactive nitrene intermediate that covalently binds to a biological target. nih.gov Future work could explore the synthesis of azido-derivatives of 1-Thiocoumarin, 3-amino-4-diethylamino- to probe molecular interactions within biological systems.

Deepening Understanding of Fundamental Chemical Transformations

A thorough understanding of the fundamental reactivity of the 1-Thiocoumarin, 3-amino-4-diethylamino- scaffold is essential for unlocking its full potential. The interplay between the thiocarbonyl group and the powerful electron-donating substituents at the C3 and C4 positions likely imparts unique reactivity compared to other coumarins and thiocoumarins.

Future research should systematically investigate:

Reactivity at the C3 and C4 Positions: While many transformations focus on 4-hydroxy or 4-halocoumarins, the reactivity of a 4-diethylamino substituted thiocoumarin is less understood. nih.gov Studies should probe its susceptibility to reactions such as Michael additions, C-H functionalization, and other organocatalytic transformations that have been applied to the thiocoumarin core. mdpi.com

Cycloaddition Reactions: The α,β-unsaturated system within the thiocoumarin ring is a potential dienophile or dipolarophile. Investigating its participation in [3+2] and other cycloaddition reactions could lead to the synthesis of novel polycyclic heterocyclic systems with complex architectures. nih.gov

Thionation and Conversion Reactions: The conversion of thiocoumarins to dithiocoumarins using reagents like Lawesson's reagent is a known transformation. nih.gov A deeper study of this reaction for the target compound, and its potential reversal, would expand the library of accessible derivatives and provide insight into the stability and reactivity of the thiocarbonyl group.

Q & A

Q. Table 2: Common Pitfalls in Thiocoumarin Synthesis

| Pitfall | Mitigation Strategy |

|---|---|

| Low sulfur incorporation | Use excess Lawesson’s reagent, anhydrous conditions |

| Diastereomeric mixtures | Chiral resolution via preparative HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.